![molecular formula C18H17F3N4O3 B2831555 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034408-06-3](/img/structure/B2831555.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrimidinyl group, and a piperazinyl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I don’t have specific information on the molecular structure of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without more specific information, it’s difficult to predict the possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. I don’t have specific information on the physical and chemical properties of this compound .Scientific Research Applications
PARP1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA repair processes. Research has identified compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) as a potent PARP1 inhibitor. It was further modified to yield (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, which exhibited remarkable inhibitory activity against PARP1 .
Asymmetric Intramolecular Aryl C–O Bond Formation
This compound serves as a building block for the synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. Palladium-catalyzed asymmetric intramolecular O-arylation, based on a desymmetrization strategy, enables the formation of these valuable intermediates .
Drug Development
The unique structure of this compound makes it an attractive candidate for drug development. Researchers explore its potential as a scaffold for designing novel therapeutic agents.
Organic Synthesis
Due to its versatile reactivity, this compound can participate in various organic transformations. Chemists utilize it as a precursor in the synthesis of diverse molecules .
Antimicrobial Activity
While specific studies on this compound’s antimicrobial properties are limited, its structural features suggest potential bioactivity. Further investigations could reveal its effectiveness against pathogens .
Material Science
Researchers investigate the use of this compound in material science. Its properties may contribute to the development of functional materials, coatings, or sensors.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-16(23-11-22-15)24-5-7-25(8-6-24)17(26)14-10-27-12-3-1-2-4-13(12)28-14/h1-4,9,11,14H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHULIYWHAJWSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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